molecular formula C10H4Br2N2O B1195427 (3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile CAS No. 26195-44-8

(3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile

Cat. No.: B1195427
CAS No.: 26195-44-8
M. Wt: 327.96 g/mol
InChI Key: TZWVYXKBAATBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile is an organic compound with the molecular formula C10H4Br2N2O It is characterized by the presence of two bromine atoms, a hydroxyl group, and a benzylidene moiety attached to a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through the formation of a benzylidene intermediate, which subsequently undergoes cyclization to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitrile groups can yield primary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate are often employed in substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in its reactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzaldehyde
  • 3,5-Dibromo-4-hydroxybenzoic acid
  • 3,5-Dibromo-4-hydroxybenzyl alcohol

Comparison: (3,5-Dibromo-4-hydroxybenzylidene)propanedinitrile is unique due to the presence of both nitrile groups and the benzylidene moiety, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2N2O/c11-8-2-6(1-7(4-13)5-14)3-9(12)10(8)15/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWVYXKBAATBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180824
Record name 3,5-Dibromo-4-hydroxybenzylidenemalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26195-44-8
Record name 3,5-Dibromo-4-hydroxybenzylidenemalonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026195448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibromo-4-hydroxybenzylidenemalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.